

An In-depth Technical Guide to Cy3B NHS Ester: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

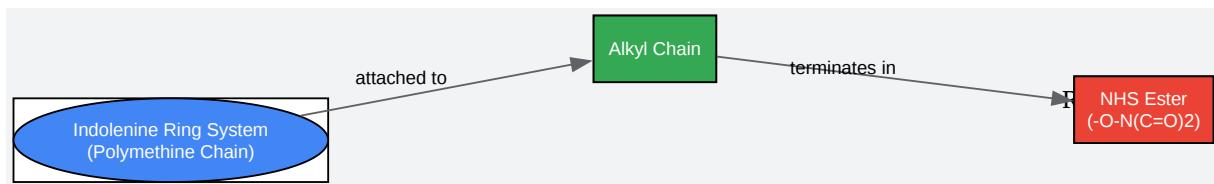
Compound Name: Cy3B NHS Ester

Cat. No.: B12384938

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Cy3B NHS Ester**, a key fluorescent dye used in biological research and drug development. It details its chemical structure, photophysical properties, and provides protocols for its application in labeling biomolecules.


Core Chemical Identity and Structure

Cy3B NHS Ester is a reactive fluorescent dye belonging to the cyanine family. It is an improved version of the Cy3 dye, engineered for enhanced fluorescence quantum yield and photostability. The N-hydroxysuccinimidyl (NHS) ester functional group allows for the covalent labeling of primary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides.

Chemical and Physical Properties

Property	Value	Reference(s)
CAS Number	228272-52-4	[1][2]
Molecular Formula	C ₃₅ H ₃₅ N ₃ O ₈ S	[1][2]
Molecular Weight	657.74 g/mol	[1]
Appearance	Solid	[1]
Solubility	Water, DMSO, DMF	[3][4]

Chemical Structure Diagram

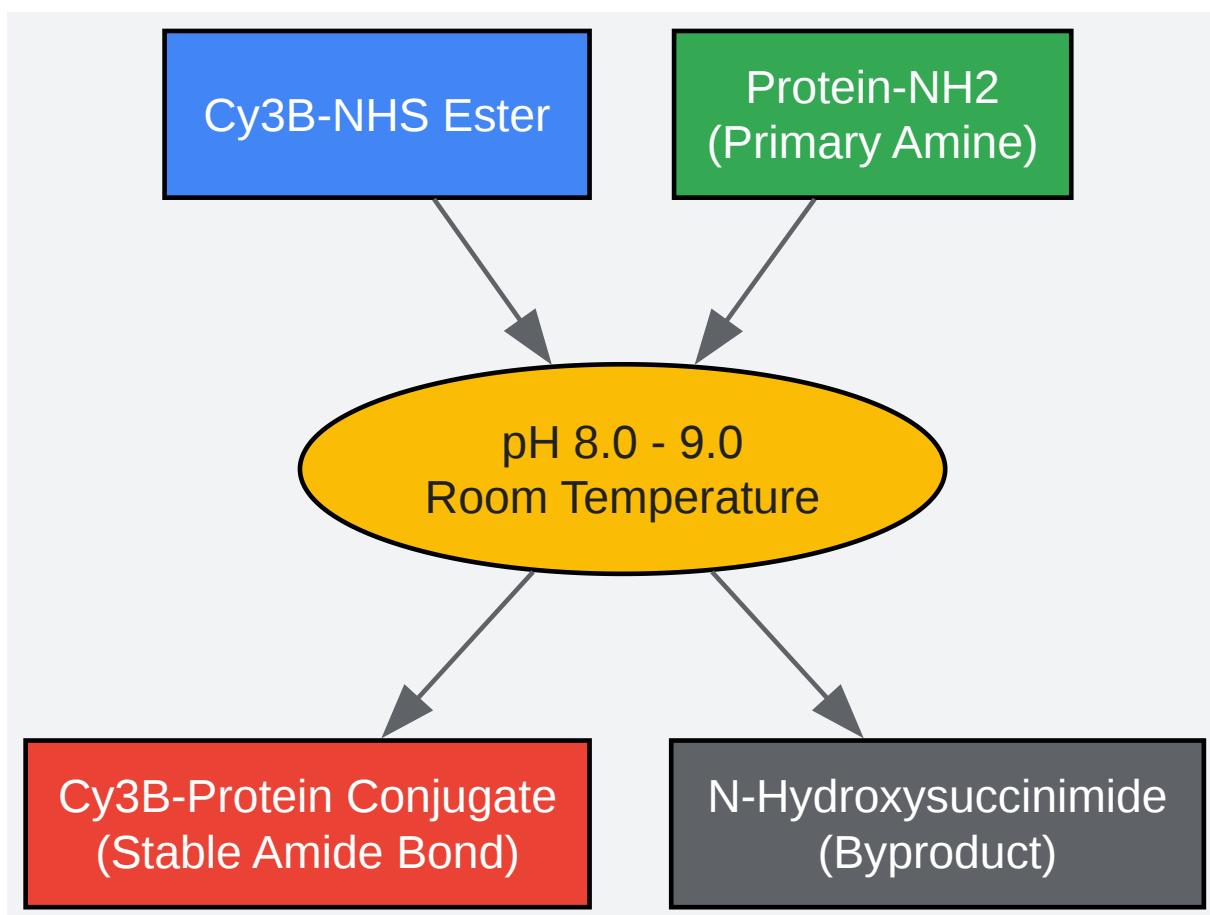
[Click to download full resolution via product page](#)

Caption: Conceptual diagram of the **Cy3B NHS Ester** chemical structure.

Photophysical Properties

Cy3B is a bright, orange-fluorescent dye that is relatively insensitive to pH in the range of 4 to 10.[3] Its conjugates can be effectively excited by common laser lines, such as 532 nm or 555 nm, and its emission can be detected using standard TRITC (tetramethylrhodamine) filter sets. [3]

Photophysical Data Summary


Property	Value	Reference(s)
Excitation Maximum (λ_{ex})	559 - 566 nm	[2][5][6]
Emission Maximum (λ_{em})	570 - 578 nm	[2][5][6]
Molar Extinction Coefficient (ϵ)	120,000 - 137,000 M ⁻¹ cm ⁻¹	[2][3][5]
Fluorescence Quantum Yield (Φ)	0.68 - 0.92	[2][5]
Spectrally Similar Dyes	Cy3, DyLight® 555, Alexa Fluor® 555	[3]

Experimental Protocols and Workflows

Mechanism of Action: Labeling of Primary Amines

The N-hydroxysuccinimidyl (NHS) ester of Cy3B reacts with primary amines (e.g., the ϵ -amino group of lysine residues in proteins or the free amino group at the N-terminus) to form a stable amide bond. This reaction is pH-dependent and proceeds efficiently under slightly basic conditions (pH 8.0-9.0).

Diagram of the Labeling Reaction

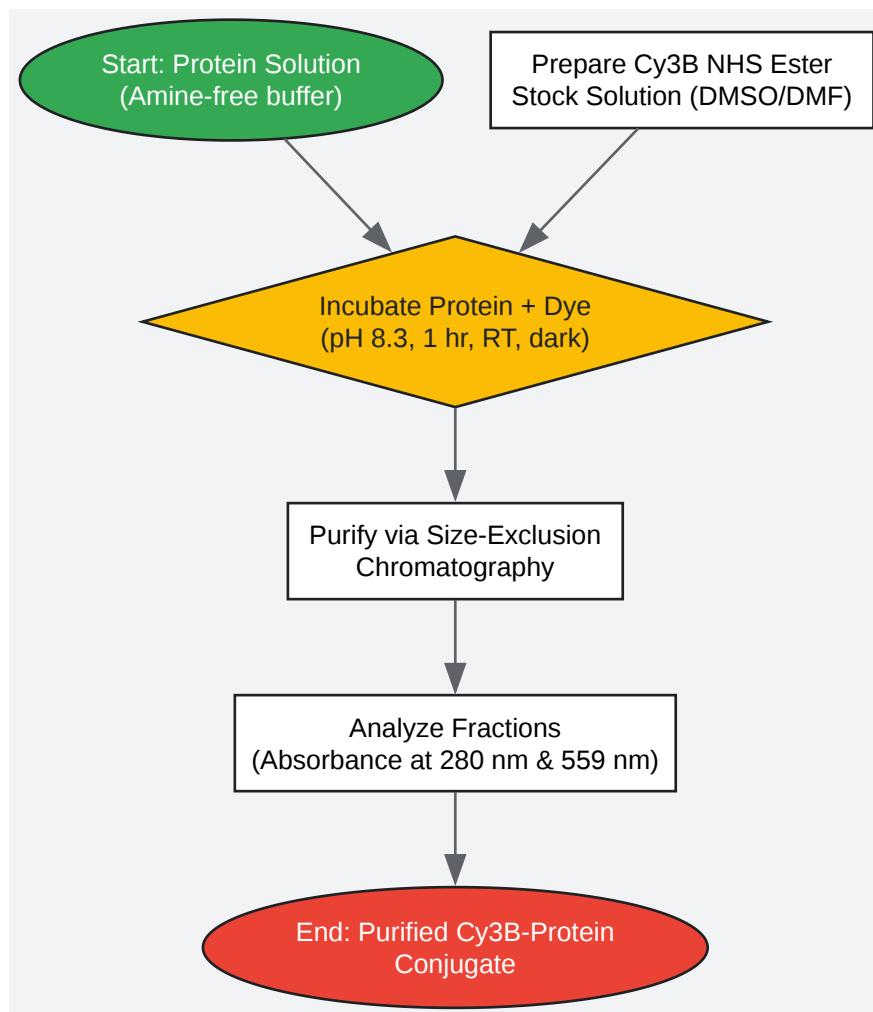
[Click to download full resolution via product page](#)

Caption: Reaction of **Cy3B NHS Ester** with a primary amine on a protein.

Detailed Protocol for Protein Labeling

This protocol is a general guideline for labeling proteins with **Cy3B NHS Ester**. Optimization may be required for specific proteins and desired degrees of labeling.

Materials:


- Protein of interest (in an amine-free buffer, e.g., PBS)
- **Cy3B NHS Ester**
- Anhydrous DMSO or DMF

- Reaction buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3
- Purification column (e.g., size-exclusion chromatography column like a PD-10 desalting column)

Procedure:

- Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
- Prepare the Dye Stock Solution: Immediately before use, dissolve the **Cy3B NHS Ester** in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
- Labeling Reaction:
 - Add the dye stock solution to the protein solution while gently vortexing. The molar ratio of dye to protein typically ranges from 5:1 to 20:1. This ratio may need to be optimized.
 - Incubate the reaction for 1 hour at room temperature, protected from light.
- Purification:
 - Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
 - Collect fractions and identify those containing the labeled protein, often identifiable by their color and by measuring protein concentration (e.g., at 280 nm).

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: General workflow for labeling a protein with **Cy3B NHS Ester**.

Storage and Stability

- Solid Form: Store **Cy3B NHS Ester** desiccated and protected from light at -20°C for long-term storage (months to years).[1] Short-term storage at 2-8°C is also possible.[7]
- Stock Solutions: Aliquots of **Cy3B NHS Ester** in anhydrous DMSO or DMF can be stored at -20°C for up to two weeks.[7] Avoid repeated freeze-thaw cycles.
- Aqueous Solutions: Aqueous solutions of the NHS ester are prone to hydrolysis and should be used immediately.[7] Do not store aqueous solutions of the dye.

- Labeled Conjugates: Store labeled proteins in a suitable buffer at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Applications and Considerations

Cy3B NHS Ester is widely used for labeling antibodies, peptides, and other biomolecules for applications such as:

- Immunofluorescence microscopy
- Flow cytometry
- Fluorescence-based immunoassays

Important Considerations:

- The buffer used for the labeling reaction must be free of primary amines (e.g., Tris or glycine) as they will compete with the target molecule for reaction with the NHS ester.
- Over-labeling of proteins can lead to self-quenching of the fluorophore and may also affect the biological activity of the protein. The degree of labeling should be optimized for each specific application. **Cy3B NHS ester** is generally recommended for detecting moderate-to-high abundance targets.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cy3 NHS Ester | AAT Bioquest [aatbio.com]
- 2. youtube.com [youtube.com]
- 3. NHS ester protocol for labeling proteins [abberior.rocks]
- 4. bioquimica.org.br [bioquimica.org.br]

- 5. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Cy3B NHS Ester: Structure, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12384938#cy3b-nhs-ester-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com